molecular formula C6H6FNO3S B2557063 4-Methoxypyridine-3-sulfonyl fluoride CAS No. 2137698-57-6

4-Methoxypyridine-3-sulfonyl fluoride

Cat. No.: B2557063
CAS No.: 2137698-57-6
M. Wt: 191.18
InChI Key: XCKRAPOIBZOMMO-UHFFFAOYSA-N
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Description

4-Methoxypyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO3S. It is a derivative of pyridine, where a methoxy group is attached to the fourth position and a sulfonyl fluoride group is attached to the third position of the pyridine ring. This compound is known for its applications in organic synthesis and chemical biology.

Scientific Research Applications

4-Methoxypyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with it is H314, which means it causes severe skin burns and eye damage . Various precautionary statements are associated with this compound, including P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

Future Directions

While specific future directions for 4-Methoxypyridine-3-sulfonyl fluoride are not mentioned in the search results, the field of sulfonyl fluorides is advancing rapidly. Direct fluorosulfonylation with fluorosulfonyl radicals, for instance, has emerged as a new and efficient method for producing sulfonyl fluorides . This suggests that future research may continue to explore and refine these methods, potentially opening up new possibilities for the synthesis and application of compounds like this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxypyridine-3-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a methoxypyridine derivative. One common method includes the reaction of 4-methoxypyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 4-methoxypyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

    4-Methoxypyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.

    4-Methoxypyridine-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.

Uniqueness: 4-Methoxypyridine-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring selective modification of biomolecules.

Properties

IUPAC Name

4-methoxypyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKRAPOIBZOMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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